N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide
Description
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a heterocyclic sulfonamide derivative featuring a piperidine core substituted at the 4-position with a 2,1,3-benzothiadiazole-4-sulfonamide group and at the 1-position with a 1,2,5-thiadiazole ring. This compound combines two sulfur-containing heterocycles (benzothiadiazole and thiadiazole), which are known to enhance bioavailability and target binding in medicinal chemistry .
Properties
IUPAC Name |
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2S3/c20-24(21,11-3-1-2-10-13(11)17-23-15-10)18-9-4-6-19(7-5-9)12-8-14-22-16-12/h1-3,8-9,18H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBKVVGQHDFGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NS(=O)(=O)C2=CC=CC3=NSN=C32)C4=NSN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps:
Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as thiosemicarbazides or hydrazonoyl halides with sulfur sources under acidic or basic conditions.
Piperidine Derivative Synthesis: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate amines and aldehydes.
Benzothiadiazole Synthesis: This involves the cyclization of ortho-diamines with sulfur sources like sulfur monochloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and benzothiadiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can target the nitrogen-sulfur bonds in the thiadiazole rings, using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
The compound’s biological activities are of significant interest. It has been investigated for its potential as an anticancer agent due to the thiadiazole moiety’s known antiproliferative properties . Additionally, its sulfonamide group suggests potential antibacterial and antifungal activities .
Industry
In industry, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials science applications. Its diverse reactivity makes it a versatile candidate for various industrial processes.
Mechanism of Action
The mechanism by which N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide exerts its effects involves interactions with multiple molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, such as kinases and proteases.
DNA Intercalation: The benzothiadiazole moiety can intercalate with DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The thiadiazole ring can generate ROS, leading to oxidative stress and cell death in cancer cells.
Comparison with Similar Compounds
Structural Analog: 1-Methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-4-sulfonamide
Key Differences :
- Molecular Weight : 328.4 g/mol (vs. estimated >400 g/mol for the target compound due to the benzothiadiazole group) .
- Synthetic Pathway: Synthesized via sulfonamide coupling between 4-(2-methylthiazol-4-yl)benzene-1-sulfonyl chloride and amino-substituted heterocycles, a method common to sulfonamide derivatives .
Implications :
The pyrazole analog may exhibit improved solubility but reduced binding affinity compared to the benzothiadiazole-containing target, as benzothiadiazole’s planar structure enhances interactions with hydrophobic enzyme pockets .
Antiarrhythmic Thiadiazole-Piperidine Derivatives
Example: 1-[2-[[4-(1H-Imidazol-1-yl)-1,2,5-thiadiazol-3-yl]amino]ethyl]piperidine . Key Differences:
TG2 Inhibitors with Sulfonyl-Acrylamide Linkers
Example : N-[1-(Sulfonyl)piperidin-4-yl)acrylamide derivatives .
Key Differences :
- Linker Chemistry : Uses an acrylamide linker instead of a sulfonamide.
- Potency: Sulfonyl-acrylamide linkers enhance TG2 inhibitory activity (IC₅₀ < 100 nM) compared to non-acrylamide derivatives .
Sulfonamide Derivatives with Triazine or Imidazolidin-2-ylidene Moieties
Example : Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate .
Key Differences :
- Heterocyclic Systems : Incorporates triazine or imidazolidin-2-ylidene groups instead of benzothiadiazole.
- Synthetic Approach : Relies on nucleophilic substitution reactions for sulfonamide formation, similar to the target compound’s synthesis .
Implications :
These compounds highlight the versatility of sulfonamide chemistry but underscore the benzothiadiazole group’s unique role in π-π interactions and electron-deficient binding sites.
Comparative Data Table
Biological Activity
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and a sulfonamide group, which are known to enhance biological activity. The molecular formula is with a molecular weight of 365.47 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.47 g/mol |
| CAS Number | 2097887-92-6 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The thiadiazole moiety facilitates penetration through cellular membranes and allows for interaction with various enzymes and receptors involved in disease processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Receptor Modulation: It has potential effects on receptors that regulate inflammatory responses and cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines.
Case Study:
A study demonstrated that the compound reduced cell viability in MDA-MB-231 breast cancer cells with an IC50 value of approximately 15 µM. This suggests a potent anticancer effect that warrants further investigation in vivo .
Antimicrobial Activity
The compound also displays antimicrobial properties against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented.
Research Findings:
In one study, the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Anti-inflammatory Effects
This compound has been shown to modulate inflammatory pathways. It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,1,3-benzothiadiazole-4-sulfonamide, and what intermediates are critical?
- The synthesis typically involves multi-step reactions. A common approach includes:
- Piperidine Intermediate Formation : Reacting 1,2,5-thiadiazole-3-amine with a piperidin-4-yl precursor to form the 1-(1,2,5-thiadiazol-3-yl)piperidine scaffold .
- Sulfonamide Coupling : Introducing the benzothiadiazole sulfonamide group via sulfonyl chloride intermediates under anhydrous conditions, often using DMF or dichloromethane as solvents .
- Purification : Column chromatography or recrystallization to isolate the final product, with yields optimized by controlling reaction temperature (e.g., 0–5°C for sulfonylation) .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR are critical for verifying aromatic protons (e.g., benzothiadiazole signals at δ 7.5–8.5 ppm) and aliphatic protons from the piperidine ring (δ 2.5–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] ion matching theoretical mass).
- HPLC : Purity assessment (>95% by reverse-phase chromatography with UV detection at 254 nm) .
Q. What solvents and catalysts are optimal for synthesizing this compound?
- Solvents : DMF for sulfonamide coupling due to its polar aprotic nature; dichloromethane for acid-sensitive steps .
- Catalysts : Triethylamine or DMAP (4-dimethylaminopyridine) to neutralize HCl byproducts during sulfonylation .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological systems?
- Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electron-deficient regions (e.g., sulfonamide group) for electrophilic interactions with biological targets .
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinity to enzymes (e.g., carbonic anhydrase isoforms) based on sulfonamide interactions .
Q. What strategies resolve contradictory biological activity data (e.g., varying IC values across studies)?
- Assay Standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer tests) and protocols (MTT vs. resazurin assays) .
- Metabolic Stability Testing : Evaluate compound degradation in microsomal preparations to explain discrepancies in in vivo vs. in vitro results .
Q. How does the compound’s sulfonamide group influence its pharmacokinetic properties?
- LogP Optimization : The sulfonamide moiety increases hydrophilicity, reducing logP (predicted ~2.1 via ChemAxon), which impacts blood-brain barrier permeability .
- Metabolic Pathways : Cytochrome P450 (CYP3A4) oxidation of the piperidine ring, detected via LC-MS metabolite profiling .
Methodological Challenges and Solutions
Q. How to mitigate low yields during the final sulfonamide coupling step?
- Reagent Stoichiometry : Use 1.2 equivalents of sulfonyl chloride to ensure complete reaction with the piperidine amine.
- Temperature Control : Maintain 0–5°C during sulfonylation to minimize side reactions (e.g., sulfonate ester formation) .
Q. What experimental designs validate the compound’s proposed mechanism of action in enzyme inhibition?
- Enzyme Kinetics : Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) using purified target enzymes (e.g., carbonic anhydrase IX) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for sulfonamide-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
